molecular formula C17H15ClN2O2 B5863688 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5863688
M. Wt: 314.8 g/mol
InChI Key: NCZBIPCEWWLQHG-UHFFFAOYSA-N
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Description

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound with the molecular formula C17H15ClN2O2 This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Properties

IUPAC Name

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-11-8-14(9-12(2)16(11)18)21-10-15-19-17(20-22-15)13-6-4-3-5-7-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZBIPCEWWLQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the reaction of 4-chloro-3,5-dimethylphenol with appropriate reagents to form the intermediate compound, which is then reacted with other reagents to form the final oxadiazole structure. One common method involves the use of chloromethyl methyl ether and sodium hydride to form the chloromethyl ether intermediate, followed by reaction with phenylhydrazine and subsequent cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with various nucleophiles.

Scientific Research Applications

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: A related compound with similar structural features but different chemical properties and applications.

    3-phenyl-1,2,4-oxadiazole: A simpler oxadiazole compound with different substituents and potentially different biological activities.

Uniqueness

5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is unique due to the combination of the phenyl and chlorodimethylphenoxy groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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